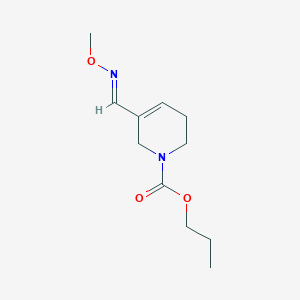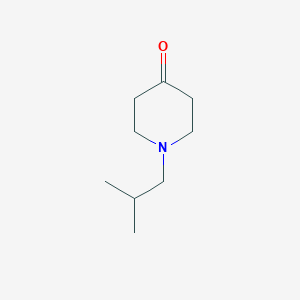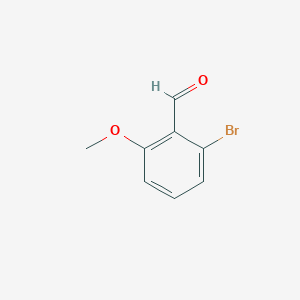
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione, also known as MPOD, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. MPOD has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceuticals, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to have anti-inflammatory and anti-tumor properties. In materials science, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been used as a monomer for the synthesis of polymers with unique properties. In agriculture, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been used as a growth regulator for plants.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione reduces the growth of tumors and improves glucose and lipid metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has some limitations, including its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione research. One direction is to investigate the potential of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a therapeutic agent for various diseases, including cancer and metabolic disorders. Another direction is to explore the use of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a monomer for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione and to optimize its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione can be synthesized through the reaction of 5-methyl-1,3-oxazolidine-2,4-dione and pentylamine in the presence of a catalyst. This reaction yields 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a white crystalline powder with a melting point of 125-127°C.
Propiedades
Número CAS |
130689-74-6 |
|---|---|
Nombre del producto |
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-methyl-5-pentyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-6-9(2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
Clave InChI |
SHMZIDMBSDUOSR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)O1)C |
SMILES canónico |
CCCCCC1(C(=O)NC(=O)O1)C |
Sinónimos |
2,4-Oxazolidinedione,5-methyl-5-pentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



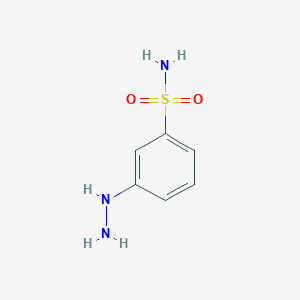

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)




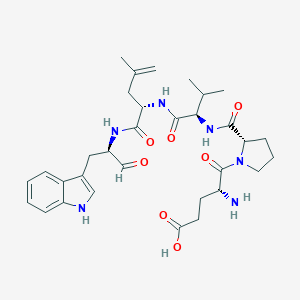
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
